molecular formula C12H19BrClNO2 B6361979 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240567-59-2

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride

Cat. No.: B6361979
CAS No.: 1240567-59-2
M. Wt: 324.64 g/mol
InChI Key: LGJJWKUJRVVTLM-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is an organic compound with the molecular formula C12H19BrClNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amino group attached to a phenol ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3;/h4-5,8,14-15H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJJWKUJRVVTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.

Biological Activity

Overview

2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a synthetic organic compound that exhibits notable biological activity. This compound belongs to the class of phenolic compounds and is characterized by the presence of a bromine atom, a methoxy group, and an amino-methyl group. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors.

  • Target Enzymes : Compounds with similar structures often target enzymes involved in metabolic pathways, such as enoyl-acyl carrier protein reductase, which is crucial for fatty acid synthesis.
  • Binding Mechanism : The compound binds to the active site of the target enzyme, inhibiting its activity. The bromine and methoxy groups enhance binding affinity, while the isobutylamino group contributes additional hydrogen bonding or hydrophobic interactions, leading to conformational changes in the enzyme.

In Vitro Studies

Recent studies have investigated the biological effects of this compound on various cell lines. Some key findings include:

  • Enzyme Inhibition : The compound demonstrated significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Cell Viability : In assays measuring cell viability, concentrations of the compound showed a dose-dependent reduction in cell proliferation in cancer cell lines, indicating potential anticancer activity.
Study FocusResult Summary
Enzyme InhibitionSignificant inhibition of target enzymes
Cell ViabilityDose-dependent reduction in cancer cell proliferation

Case Studies

  • Anti-inflammatory Activity : A study published in a peer-reviewed journal highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .
  • Anticancer Potential : Another investigation focused on the effects of this compound on breast cancer cells, revealing that it induces apoptosis through mitochondrial pathways. The study concluded that further research is warranted to explore its therapeutic potential in oncology .

The synthesis of this compound typically involves multi-step processes including:

  • Bromination : Introduction of the bromine atom using brominating agents.
  • Mannich Reaction : Formation of the amino-methyl group through a Mannich reaction involving formaldehyde and isobutylamine.

Comparison with Similar Compounds

The biological activity of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol can be compared with related phenolic compounds:

Compound NameBiological Activity
2-Bromo-4-methoxyphenolModerate anti-inflammatory activity
6-Bromo-2-methoxyphenolAntimicrobial properties
4-Amino-2-bromo-6-methoxyphenolAnticancer activity

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